1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

説明

1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione is a useful research compound. Its molecular formula is C15H11FO3 and its molecular weight is 258.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione is a β-diketone compound that has garnered interest for its potential biological activities. This compound, often referred to as a derivative of chalcone-like structures, exhibits various pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article provides a comprehensive review of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

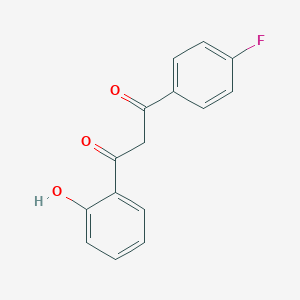

The molecular structure of this compound can be represented as follows:

This structure features a fluorinated phenyl group and a hydroxy-substituted phenyl group, which are crucial for its biological activities.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of β-diketones, including this compound. The antibacterial and antifungal activities are primarily attributed to the presence of the hydroxyl group and the fluorine substitution.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.125 mg/mL | |

| Escherichia coli | 0.250 mg/mL | |

| Candida albicans | 0.200 mg/mL |

The compound demonstrated significant inhibitory effects against various bacterial strains, with MIC values indicating effective concentrations for antimicrobial action.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. Studies have indicated that derivatives of β-diketones can induce apoptosis in cancer cells through various mechanisms.

Case Study: Anticancer Effects in Breast Cancer Cells

In vitro studies on MCF-7 breast cancer cells showed that treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in cell viability by approximately 50% at a concentration of 10 µM.

- Apoptotic Induction : Increased levels of caspase-3 activity were observed, indicating apoptosis induction.

These findings suggest that the compound may act as a potential chemotherapeutic agent by targeting cancer cell survival pathways.

The biological activity of this compound is believed to involve several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in microbial cells and cancer cells.

- Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in cell proliferation and survival.

- Interaction with DNA : The compound's structure allows it to intercalate with DNA, disrupting replication and transcription processes.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione derivatives. Specific findings include:

- Flavone Derivatives : Research indicates that derivatives with fluorine substitutions exhibit significant antiproliferative activity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values reported for these compounds are notably low, indicating high potency .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways, although further studies are needed to elucidate these mechanisms fully.

Pharmaceutical Applications

This compound has potential applications in drug development due to its structural characteristics that allow for modifications leading to enhanced biological activity. Its derivatives are being explored for:

- Antimicrobial Properties : Some studies suggest that related compounds show antimicrobial activity, which could be harnessed for developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects : Preliminary research indicates that certain derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Case Study 1: Antiproliferative Activity

A study conducted by Wang et al. (2018) synthesized several flavone derivatives from 2-hydroxyacetophenones using a modified Baker–Venkataraman reaction. Among these, compounds with fluorine substituents demonstrated significant antiproliferative activity against HeLa and MCF-7 cells, with IC50 values of 9.5 µM and 2.7 µM respectively .

Case Study 2: Synthesis Optimization

Research published in Bioorganic & Medicinal Chemistry discusses optimizing the synthesis routes for various substituted phenolic compounds, including this compound. The study emphasizes the importance of reaction conditions in achieving high yields and purity .

化学反応の分析

Reaction Pathways

The compound can undergo several chemical reactions, including:

-

Enolization : Due to the presence of the hydroxyl group, the compound can exist in an enol form, which can participate in various electrophilic substitution reactions.

-

Condensation Reactions : The diketone structure allows for condensation with other carbonyl compounds or amines, leading to the formation of more complex structures.

-

Cyclization Reactions : Under specific conditions, this compound can react with reagents like maleic anhydride or acetic anhydride to form cyclic compounds, such as chromones or pyrazoles.

Specific Reactions and Findings

A detailed analysis of specific reactions involving 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione reveals interesting findings:

-

Cyclodehydration : The compound has been reported to undergo cyclodehydration when reacted with pyrazole derivatives, resulting in chromone-related products. This reaction showcases its utility in synthesizing heterocyclic compounds .

-

Reactivity with Maleic Anhydride : When treated with maleic anhydride in pyridine, the compound yields chromones through a cyclization pathway that highlights its versatility as a building block in organic synthesis .

-

N-Acylation Reactions : The diketone can also be subjected to N-acylation reactions with various acyl chlorides or anhydrides, producing N-acyl derivatives that might exhibit enhanced biological activity .

Analytical Data

The characterization of synthesized compounds often includes techniques such as NMR spectroscopy and mass spectrometry to confirm structure and purity:

-

NMR Spectroscopy : Characteristic peaks corresponding to hydrogen atoms in different environments provide insights into molecular structure.

-

Mass Spectrometry : Helps determine molecular weight and confirm the identity of synthesized products.

特性

IUPAC Name |

1-(4-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c16-11-7-5-10(6-8-11)14(18)9-15(19)12-3-1-2-4-13(12)17/h1-8,17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNADOUVNLWSDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354761 | |

| Record name | 1-(4-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135276-47-0 | |

| Record name | 1-(4-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。